
An In-depth Technical Guide to Lauric Acid
Diethanolamide (CAS 120-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lauric acid diethanolamide

Cat. No.: B085886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauric Acid Diethanolamide
(N,N-Bis(2-hydroxyethyl)dodecanamide), CAS number 120-40-1. It covers its chemical and

physical properties, synthesis and purification protocols, analytical methods, spectral data,

potential mechanisms of action, and key safety and toxicology information.

Core Chemical and Physical Properties
Lauric acid diethanolamide is a nonionic surfactant derived from the reaction of lauric acid, a

fatty acid found in coconut and palm kernel oils, with diethanolamine.[1][2] It typically appears

as an off-white to pale yellow waxy solid or viscous liquid, depending on the temperature.[1][3]

Its amphiphilic nature, possessing both a hydrophobic 12-carbon lauryl tail and a hydrophilic

diethanolamine head, allows it to reduce surface tension and act as a versatile emulsifier,

foaming agent, and viscosity modifier.[2]

Physicochemical Data
The key physicochemical properties of lauric acid diethanolamide are summarized in the

table below. Data has been compiled from various sources, with some values being predicted

through computational models.
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Property Value Reference(s)

IUPAC Name
N,N-Bis(2-

hydroxyethyl)dodecanamide
[4][5]

Synonyms

Lauramide DEA, Lauroyl

diethanolamide, Lauryl

diethanolamide, LDE

[6]

CAS Number 120-40-1 [4]

Molecular Formula C₁₆H₃₃NO₃ [4]

Molecular Weight 287.44 g/mol [4][6]

Appearance
Off-white to pale yellow waxy

solid or viscous liquid
[3][7]

Melting Point 38 - 48 °C [6][7]

Boiling Point
~443 °C at 760 mmHg

(estimated)
[8]

Density ~0.96 - 0.98 g/cm³ [8]

Water Solubility

Insoluble to very slightly

soluble (e.g., < 1 mg/mL; 49.91

mg/L at 20°C)

[7][9]

Solubility

Soluble in lower alcohols

(ethanol), propylene glycol,

polyethylene glycols; Slightly

soluble in chloroform,

methanol.

[7][8]

pKa (Strongest Acidic) ~14.13 - 15.27 (Predicted) [4][7]

LogP ~3.48 - 3.94 (Predicted) [2][8]

pH 9 - 11 (1% aqueous solution) [8]

Synthesis and Purification
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Lauric acid diethanolamide is primarily synthesized via the amidation of lauric acid or its

esters (e.g., methyl laurate) with diethanolamine.[8] The reaction is typically conducted at

elevated temperatures.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis and purification of Lauric Acid Diethanolamide.
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Experimental Protocol: Synthesis
The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

Lauric acid (1 mol equivalent)

Diethanolamine (1.1 - 1.5 mol equivalents)

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst (e.g., 0.5% w/w)

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and

nitrogen inlet.

Procedure:

Add lauric acid to the three-necked flask.

Under a nitrogen atmosphere, heat the flask to approximately 110 °C to melt the lauric acid.

[10]

Slowly add diethanolamine to the molten lauric acid while stirring.[10]

Add the catalyst (e.g., KOH).[10]

Increase the temperature to 140-150 °C and maintain for 3-5 hours.[10][11] The reaction

progress can be monitored by measuring the acid value of the mixture.

Once the reaction is complete (indicated by a stable, low acid value), stop heating and allow

the mixture to cool.

The crude product is a light yellow ointment or waxy solid.[10]

Experimental Protocol: Purification
Purification is necessary to remove unreacted starting materials and byproducts.

Method 1: Recrystallization
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Dissolve the crude product in a minimal amount of a hot solvent mixture, such as n-hexane,

ethanol, or acetonitrile.[12]

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate

crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Repeat the process if higher purity is required.

Method 2: Silica Gel Column Chromatography

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

Pack a chromatography column with the slurry.

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane or a

hexane/dichloromethane mixture).

Load the sample onto the column.

Elute the column with a gradient of increasing polarity, for example, starting with hexane and

gradually increasing the proportion of a more polar solvent like methanol in dichloromethane

(e.g., a gradient from 100% hexane to 5% methanol in DCM).[13]

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those

containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure using a rotary

evaporator.

Analytical Methods
Purity and concentration of lauric acid diethanolamide can be determined using

chromatographic techniques.
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Caption: A typical workflow for the quantitative analysis of Lauric Acid Diethanolamide by

HPLC.

Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of

lauric acid diethanolamide and for determining impurities such as free diethanolamine.[14]

[15]
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Instrumentation & Conditions:

HPLC System: Standard system with a UV or Mass Spectrometry (MS) detector.

Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm).[14]

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acid modifier.

A typical mobile phase is Acetonitrile/Water (e.g., 30/70 v/v) with 0.2% phosphoric acid (for

UV detection) or formic acid (for MS compatibility).[11][14]

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm or via MS.[16]

Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase or a

suitable solvent like methanol to a known concentration (e.g., 0.5-1.0 mg/mL).[15] Filter the

sample through a 0.45 µm filter before injection.

Quantification: Prepare a series of standard solutions of a lauric acid diethanolamide
reference standard of known purity. Generate a calibration curve by plotting peak area

against concentration. Determine the concentration in the unknown sample by interpolation

from this curve.

Spectral Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different hydrogen

environments in the molecule.

~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the lauryl chain.

~1.26 ppm (broad multiplet): Methylene protons (-CH₂-) of the main fatty acid chain.

~1.65 ppm (multiplet): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

~2.25 ppm (triplet): Methylene protons alpha to the carbonyl group (-CH₂-C=O).[13]
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~3.4-3.7 ppm (multiplets): Methylene protons of the two hydroxyethyl groups (-N-CH₂-CH₂-

OH). These signals can be complex due to the proximity of the nitrogen and oxygen atoms.

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on

concentration and solvent.

¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct signals for each unique carbon atom.

~14.1 ppm: Terminal methyl carbon (-CH₃).

~22.7 - 36.0 ppm: A series of peaks corresponding to the methylene carbons (-CH₂) of the

lauryl chain.[13]

~50 - 62 ppm: Methylene carbons of the hydroxyethyl groups (-N-CH₂-CH₂-OH). The carbon

attached to the nitrogen will be at a different shift than the one attached to the oxygen.

~175 ppm: Carbonyl carbon of the amide group (-C=O).[13]

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

~3300-3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups and N-H stretching (if

any secondary amide impurity is present).

~2850-2960 cm⁻¹ (strong, sharp): C-H stretching of the methylene and methyl groups in the

long alkyl chain.

~1620-1640 cm⁻¹ (strong): C=O stretching of the tertiary amide (Amide I band). This is a key

characteristic peak.[17]

~1465 cm⁻¹: C-H bending of the methylene groups.

~1040-1100 cm⁻¹: C-N stretching and C-O stretching.

Mass Spectrometry (MS)
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Under electrospray ionization (ESI) in positive mode, lauric acid diethanolamide will typically

show a protonated molecular ion [M+H]⁺ at m/z 288. In MS/MS fragmentation, N-

acylethanolamines show characteristic losses. A key fragment ion for this class of compounds

is at m/z 62, corresponding to the protonated ethanolamine fragment resulting from cleavage of

the amide bond.[4][7] Other fragments arise from the loss of water from the hydroxyethyl

groups and fragmentation along the lauryl chain.

Mechanism of Action and Biological Activity
While primarily used for its surfactant properties in formulations, lauric acid diethanolamide
and its parent compound, lauric acid, exhibit biological activity. The primary proposed

mechanism relates to the disruption of cellular membranes.

Proposed Antimicrobial Mechanism
The antimicrobial activity of surfactants is generally attributed to their ability to interact with and

disrupt the integrity of the bacterial cell membrane.
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Caption: Conceptual diagram of the membrane-disrupting antimicrobial mechanism of

surfactants.

Adsorption and Insertion: The amphiphilic lauric acid diethanolamide molecules adsorb to

the bacterial cell surface. The hydrophobic lauryl tail partitions into the lipid core of the cell

membrane.[14][18]

Membrane Disruption: The insertion of these molecules disrupts the ordered structure of the

phospholipid bilayer, leading to an increase in membrane fluidity and permeability.[18][19]

Leakage and Lysis: This loss of integrity allows for the leakage of essential intracellular

components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[2]

[16]
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Studies on lauric acid itself have shown it is particularly effective against Gram-positive

bacteria, where it can disrupt the cell membrane and inhibit enzymes involved in cell growth.

[20][21] While lauric acid diethanolamide is a derivative, its surfactant nature suggests a

similar membrane-centric mechanism of action.[19]

Toxicology and Safety Summary
Lauric acid diethanolamide has been extensively studied for its safety in consumer products.

The primary concerns relate to its potential for skin and eye irritation and the presence of

impurities.

Acute and Chronic Toxicity
Endpoint Species Route Result Reference(s)

Acute Oral LD₅₀ Rat Oral 2700 mg/kg [7]

Acute Dermal

LD₅₀
Rabbit Dermal > 2 g/kg [9]

Skin Irritation Rabbit Dermal
Mild to moderate

irritant
[22]

Eye Irritation Rabbit Ocular
Mild to moderate

irritant
[22]

Carcinogenicity

(2-year study)
Rat, Mouse Dermal

No evidence of

carcinogenic

activity

Key Safety Considerations
Irritation: As a surfactant, lauric acid diethanolamide can be a skin and eye irritant,

particularly in high concentrations. Formulations are typically designed to be non-irritating in

their final use.[22]

Impurities: Commercial grades of lauric acid diethanolamide can contain unreacted

diethanolamine as an impurity, with levels ranging from approximately 1% to over 12%.[15]

[23]
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Nitrosamine Formation: A significant concern in formulations containing any diethanolamine

derivative is the potential for the formation of N-nitrosodiethanolamine (NDELA), a known

animal carcinogen. This can occur if the product also contains nitrosating agents (e.g.,

nitrites used as corrosion inhibitors or present as contaminants).[2][15] Therefore, it is

recommended that lauric acid diethanolamide not be used in cosmetic products containing

nitrosating agents.[6] Regulatory bodies like the EU have set strict limits on the allowable

levels of free diethanolamine and NDELA in cosmetic raw materials and finished products.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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